molecular formula C9H13NO B021643 4-Methoxy-2,3,5-trimethylpyridine CAS No. 109371-19-9

4-Methoxy-2,3,5-trimethylpyridine

Cat. No.: B021643
CAS No.: 109371-19-9
M. Wt: 151.21 g/mol
InChI Key: LELDJUYQEMKHJH-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,5-trimethylpyridine is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, characterized by the presence of methoxy and methyl groups at specific positions on the pyridine ring. This compound is notable for its use as a building block in the synthesis of various pharmacologically active molecules, particularly those with gastric-acid inhibiting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5-trimethylpyridine typically involves multiple steps. One efficient method starts with the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal produces 2,3,5-trimethylpyridine, which, upon selective hydrogenolysis in acidic solution, forms 4-chloro-2,3,5-trimethylpyridine. Finally, substitution of the chlorine with methoxide ion results in this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The overall yield from these processes can be as high as 76% .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,3,5-trimethylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding N-oxide.

    Substitution: The methoxy group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Methoxide ion is used for the substitution of chlorine in the synthesis process.

Major Products:

Scientific Research Applications

4-Methoxy-2,3,5-trimethylpyridine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a key intermediate in the production of proton pump inhibitors like Omeprazole, which are used to treat gastric acid-related conditions.

    Industry: It is utilized in the manufacture of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,5-trimethylpyridine primarily involves its role as a precursor in the synthesis of active pharmaceutical ingredients. For instance, in the synthesis of Omeprazole, it contributes to the formation of the benzimidazole ring, which is crucial for the inhibition of the H+/K+ ATPase enzyme in the stomach lining. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders .

Comparison with Similar Compounds

    2,3,5-Trimethylpyridine: Lacks the methoxy group, making it less versatile in certain synthetic applications.

    4-Chloro-2,3,5-trimethylpyridine: Used as an intermediate in the synthesis of 4-Methoxy-2,3,5-trimethylpyridine.

    4-Hydroxy-2,3,5-trimethylpyridine: Another intermediate in the synthetic pathway.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmacologically active compounds .

Properties

IUPAC Name

4-methoxy-2,3,5-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-5-10-8(3)7(2)9(6)11-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELDJUYQEMKHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148915
Record name 4-Methoxy-2,3,5-trimethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109371-19-9
Record name 4-Methoxy-2,3,5-trimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109371-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2,3,5-trimethylpyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-2,3,5-trimethylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 4-methoxy-2,3,5-trimethyl
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Synthesis routes and methods

Procedure details

60 g (0.39 mol) 4-chloro-2,3,5-trimethylpyridine and 21.7 g (0.40 mol) sodium methoxide and 180 ml dry dimethylsulfoxide was heated with stirring to 55°-60° C. for 8 hrs. The reaction mixture was diluted with 600 ml water and extracted with 3x100 ml toluene and the organic layer washed with 2x50 ml water. The organic phase was added to 200 ml water and pH adjusted to 4.1 with stirring. This process was repeated twice with 200 ml and 100 ml of water. The organic layer contained almost pure starting material. The combined water phase was made alkaline and extracted with 2×150 ml methylene chloride. Evaporation of solvent gave 40.7 g of almost pure 4-methoxy-2,3,5-trimethylpyridine. NMR: 2×3H, 2,2: 3H, 2,45(s); 3H, 3,75(s); 1H, 8,2(s). (CDCl3)
Quantity
60 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-methoxy-2,3,5-trimethylpyridine a valuable building block in medicinal chemistry?

A1: this compound serves as a crucial starting point for synthesizing compounds with the potential to inhibit gastric acid production [, ]. This is valuable because excessive gastric acid secretion can lead to conditions like peptic ulcers and gastroesophageal reflux disease (GERD). While the exact mechanism of action isn't detailed in the provided research, the presence of the specific structural motif provided by this molecule likely contributes to binding interactions with target proteins involved in gastric acid regulation.

Q2: Can you describe a key step in the synthesis of this compound highlighted in the research?

A2: One important step involves the selective hydrogenolysis of 2,4-dichloro-3,5,6-trimethylpyridine (9a) under acidic conditions. This reaction specifically replaces only one chlorine atom with hydrogen, leading to the formation of 4-chloro-2,3,5-trimethylpyridine (11) []. This selectivity is crucial because it allows for the subsequent introduction of the methoxy group at the desired position.

Q3: How does the research describe the conversion of 4-chloro-2,3,5-trimethylpyridine (11) to the final desired compound?

A3: The research outlines a nucleophilic substitution reaction where 4-chloro-2,3,5-trimethylpyridine (11) reacts with methoxide ion (CH3O-) []. This substitution replaces the chlorine atom with the methoxy group, ultimately yielding this compound. This newly introduced methoxy group can significantly influence the molecule's overall polarity and its ability to interact with biological targets.

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